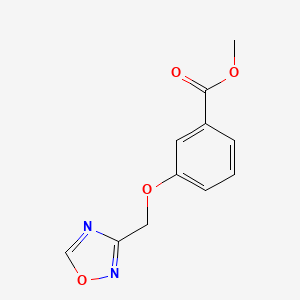
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have antioxidant properties and may protect against oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. It can also be easily modified to create derivatives with different properties. However, one limitation of this compound is that it may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Another potential direction is to study its potential use as a pesticide and its effects on the environment. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate is a chemical compound that has potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and its effects on the environment.
Méthodes De Synthèse
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate can be synthesized using a specific method. The method involves the reaction between 3-hydroxybenzoic acid and 1,2,4-oxadiazole-3-carboxylic acid in the presence of thionyl chloride and methanol. The reaction yields Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate as the final product.
Applications De Recherche Scientifique
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In the field of agriculture, Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate has been studied for its potential use as a pesticide.
Propriétés
IUPAC Name |
methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-15-11(14)8-3-2-4-9(5-8)16-6-10-12-7-17-13-10/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXQXFQPTAUYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,2,4-oxadiazol-3-ylmethoxy)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2996552.png)
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2996553.png)




![N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2996563.png)



![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2996568.png)